molecular formula C7H6D4N2O4 B1148604 THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL CAS No. 132523-94-5

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL

Cat. No.: B1148604
CAS No.: 132523-94-5
M. Wt: 190.19
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Description

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL: is a deuterium-labeled derivative of thymine glycol, a modified nucleobase. It is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacokinetic studies .

Biochemical Analysis

Biochemical Properties

Thymine-Alpha,Alpha,Alpha,6-D4 Glycol plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with various enzymes and proteins involved in these processes. For instance, it is recognized and excised by DNA glycosylases, such as endonuclease III and thymine DNA glycosylase, which initiate the base excision repair pathway . These interactions are crucial for maintaining genomic stability and preventing mutations.

Cellular Effects

This compound affects various types of cells by influencing cellular processes such as DNA repair, cell signaling, and gene expression. In cells, the presence of thymine glycol lesions can lead to the activation of DNA repair pathways, including base excision repair and nucleotide excision repair . These pathways help to restore the integrity of the DNA and ensure proper cellular function. Additionally, the compound can impact cell signaling pathways by inducing stress responses and altering gene expression profiles related to DNA damage response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with DNA repair enzymes. It acts as a substrate for DNA glycosylases, which recognize and remove the damaged base, creating an abasic site that is further processed by other enzymes in the repair pathway . This process involves the cleavage of the glycosidic bond between the damaged base and the sugar-phosphate backbone, followed by the recruitment of endonucleases, polymerases, and ligases to complete the repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that thymine glycol lesions can persist in DNA, leading to chronic activation of repair pathways and potential alterations in cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can be effectively used to study DNA repair mechanisms without causing significant toxicity . At higher doses, it may induce adverse effects such as increased mutation rates, cellular stress, and potential toxicity due to the accumulation of DNA lesions . These threshold effects are important for determining safe and effective dosages for research purposes.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and nucleotide metabolism. It interacts with enzymes such as DNA glycosylases and endonucleases, which are essential for the excision and processing of damaged bases . The compound’s incorporation into DNA allows for the study of metabolic flux and the dynamics of DNA repair processes, providing insights into the cellular response to oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL typically involves the incorporation of deuterium into thymine glycol. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of specialized equipment and processes to ensure the consistent incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized thymine derivatives, while reduction may produce reduced forms of thymine glycol .

Scientific Research Applications

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in DNA damage and repair studies to understand the effects of oxidative stress on nucleic acids.

    Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of drugs.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools

Biological Activity

Thymine-alpha,alpha,alpha,6-D4 glycol is a deuterated derivative of thymine, a crucial pyrimidine nucleobase involved in DNA and RNA synthesis. This compound has gained attention in biochemical research due to its unique isotopic labeling, which allows for precise tracking of biological interactions and dynamics. This article provides an overview of the biological activity of this compound, including its chemical properties, applications in research, and relevant case studies.

  • Molecular Formula : C5_5H8_8N2_2O4_4
  • Molecular Weight : Approximately 164.15 g/mol
  • Isotopic Substitution : Four hydrogen atoms at the 2nd, 4th, 5th, and alpha carbon positions are replaced with deuterium isotopes.

This compound behaves similarly to natural thymine but provides distinct advantages in experimental settings due to its isotopic labeling. The deuterium substitution allows researchers to:

  • Trace Nucleic Acid Interactions : The unique isotopic signature aids in distinguishing between labeled and unlabeled molecules during biochemical studies.
  • Study Metabolic Pathways : Its incorporation into nucleic acids enables detailed studies of metabolic pathways involving DNA and RNA.

Biological Applications

This compound is utilized in various biological research applications:

  • Nucleic Acid Dynamics : It helps investigate the kinetics of nucleic acid interactions and modifications.
  • Biochemical Assays : The compound can be employed in assays to measure enzymatic activities involving nucleotides.
  • Drug Development : Its isotopic nature is beneficial in pharmacokinetic studies to understand drug metabolism involving nucleic acids.

Comparative Analysis

The following table compares this compound with other related compounds:

Compound NameStructural FeaturesUnique Aspects
ThyminePyrimidine structure with two carbonyl groupsNatural form without isotopic substitution
UracilSimilar pyrimidine structure but lacks methyl groupFound in RNA instead of DNA
5-MethylcytosineMethylated form of cytosinePlays a role in epigenetics
ThymidineNucleoside form of thymineLacks the hydroxyl group present in Thymine-alpha,...

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various experimental contexts:

  • Nucleic Acid Interaction Studies :
    • Researchers have used this compound to elucidate the binding affinities of various proteins to DNA. The deuterated thymine allows for enhanced resolution in mass spectrometry analyses.
  • Metabolic Pathway Tracing :
    • In metabolic studies involving cellular uptake and incorporation into nucleic acids, this compound has been shown to accurately reflect the dynamics of thymidine metabolism in cultured cells.
  • Drug Efficacy Testing :
    • The compound has been employed to assess the efficacy of antiviral drugs targeting viral replication mechanisms that involve thymidine kinases.

Properties

CAS No.

132523-94-5

Molecular Formula

C7H6D4N2O4

Molecular Weight

190.19

Synonyms

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL

Origin of Product

United States

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